An In-depth Technical Guide to the Stereoisomers and Nomenclature of 1,2,3-Cyclohexanetriol
An In-depth Technical Guide to the Stereoisomers and Nomenclature of 1,2,3-Cyclohexanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3-cyclohexanetriol, detailing their nomenclature, stereochemical relationships, and key physicochemical properties. It includes detailed experimental protocols for the synthesis and separation of these isomers, crucial for their application in research and development.
Introduction to 1,2,3-Cyclohexanetriol Stereoisomers
1,2,3-Cyclohexanetriol is a polyhydroxylated cycloalkane with three hydroxyl groups on adjacent carbon atoms of a cyclohexane (B81311) ring. The presence of three stereogenic centers gives rise to a total of four stereoisomers. These consist of one meso compound and a pair of enantiomers, which are diastereomeric to the meso isomer. Understanding the distinct spatial arrangement of these isomers is critical as it dictates their physical, chemical, and biological properties.
Nomenclature and Stereochemical Relationships
The four stereoisomers of 1,2,3-cyclohexanetriol are:
-
(cis,cis)-1,2,3-Cyclohexanetriol (or all-cis-1,2,3-Cyclohexanetriol): This is a meso compound, meaning it is achiral despite having stereogenic centers due to an internal plane of symmetry.
-
(1R,2R,3S)-1,2,3-Cyclohexanetriol and (1S,2S,3R)-1,2,3-Cyclohexanetriol: This pair of enantiomers has a trans relationship between the hydroxyl groups at C1 and C2, and a trans relationship between the hydroxyl groups at C2 and C3.
-
(1R,2S,3R)-1,2,3-Cyclohexanetriol: This is a chiral molecule and exists as a single enantiomer with a trans relationship between the hydroxyl groups at C1 and C2, and a cis relationship between the hydroxyl groups at C2 and C3. Its enantiomer is (1S,2R,3S)-1,2,3-Cyclohexanetriol.
The stereochemical relationships between these isomers can be visualized as follows:
Physicochemical Properties
Quantitative data for the individual stereoisomers of 1,2,3-cyclohexanetriol is not extensively reported in readily available literature, with most commercial sources providing data for mixtures of cis and trans isomers. However, based on the properties of related cyclohexanetriols and general principles of stereochemistry, the following can be inferred and should be experimentally verified.
| Stereoisomer | IUPAC Name | Configuration | Melting Point (°C) | Specific Rotation ([α]D) |
| Meso | (cis,cis)-1,2,3-Cyclohexanetriol | (1r,2s,3s) | Data not available | 0° (achiral) |
| Enantiomer 1 | (1R,2R,3S)-1,2,3-Cyclohexanetriol | trans,trans | Data not available | Value > 0 |
| Enantiomer 2 | (1S,2S,3R)-1,2,3-Cyclohexanetriol | trans,trans | Data not available | Value < 0 |
| Chiral Isomer | (1R,2S,3R)-1,2,3-Cyclohexanetriol | trans,cis | Data not available | Data not available |
Note: Specific values for melting points and optical rotations require experimental determination for the pure, isolated stereoisomers.
Experimental Protocols
The synthesis and separation of 1,2,3-cyclohexanetriol stereoisomers require stereocontrolled synthetic methods and effective purification techniques.
Synthesis of (cis,cis)-1,2,3-Cyclohexanetriol (Meso)
The all-cis isomer can be synthesized by the catalytic hydrogenation of benzene-1,2,3-triol (pyrogallol).
Protocol: Catalytic Hydrogenation of Pyrogallol
-
Reaction Setup: In a high-pressure autoclave, dissolve benzene-1,2,3-triol (pyrogallol) in a suitable solvent such as ethanol (B145695) or isopropanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as ruthenium on carbon (Ru/C) or rhodium on alumina (B75360) (Rh/Al₂O₃).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to a pressure of approximately 70-100 atm. Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, which will likely be a mixture of stereoisomers with the all-cis isomer as the major product, can be purified by fractional crystallization or column chromatography on silica (B1680970) gel.
Synthesis of trans-1,2,3-Cyclohexanetriol Stereoisomers
The trans isomers can be prepared through the oxidation of cyclohexene (B86901) derivatives. One established method involves the Prévost reaction or a modification thereof.
Protocol: Dihydroxylation of Cyclohex-2-en-1-ol
-
Reaction Setup: Dissolve cyclohex-2-en-1-ol in a suitable solvent like acetic acid or a mixture of acetic acid and an inert solvent.
-
Reagent Addition: Add silver benzoate (B1203000) and iodine in stoichiometric amounts. The reaction proceeds through a cyclic iodonium (B1229267) intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed to yield a mixture of di- and tri-acetates of 1,2,3-cyclohexanetriol.
-
Saponification: The acetate (B1210297) groups are removed by saponification with a base such as sodium hydroxide (B78521) or potassium hydroxide in methanol.
-
Purification and Separation: The resulting mixture of cis and trans diastereomers can be separated by column chromatography on silica gel.
Separation of Diastereomers and Resolution of Enantiomers
Diastereomer Separation: The meso (cis,cis) isomer and the racemic pair of trans isomers have different physical properties (e.g., polarity, solubility, crystal structure) and can therefore be separated using standard laboratory techniques.
-
Column Chromatography: Flash chromatography on silica gel is a highly effective method. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol), can be used to separate the diastereomers.
-
Fractional Crystallization: Differences in solubility in a particular solvent system can be exploited to selectively crystallize one diastereomer from the mixture.
Enantiomeric Resolution: The racemic mixture of the trans isomers must be resolved to obtain the individual enantiomers. This is typically achieved by forming diastereomeric derivatives with a chiral resolving agent.
Protocol: Resolution of Racemic trans-1,2,3-Cyclohexanetriol
-
Diastereomer Formation: React the racemic triol with an enantiomerically pure chiral acid or its derivative (e.g., (R)-(-)-mandelic acid, (+)-camphorsulfonic acid, or their acid chlorides) in the presence of a suitable base to form a mixture of diastereomeric esters or salts.
-
Diastereomer Separation: Separate the resulting diastereomers by fractional crystallization or chromatography.
-
Hydrolysis: Hydrolyze the separated diastereomeric esters or salts to regenerate the individual enantiomers of the 1,2,3-cyclohexanetriol.
Conclusion
The stereoisomers of 1,2,3-cyclohexanetriol present a rich area for stereochemical studies and potential applications in medicinal chemistry and materials science. A thorough understanding of their nomenclature, combined with robust synthetic and purification protocols, is essential for any research or development endeavor involving these compounds. The methodologies outlined in this guide provide a solid foundation for the preparation and characterization of the individual stereoisomers of 1,2,3-cyclohexanetriol.
